Product packaging for Signal Enhancer Hikari(Cat. No.:)

Signal Enhancer Hikari

Cat. No.: B1191876
Attention: For research use only. Not for human or veterinary use.
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Description

Signal Enhancer Hikari is an innovative reagent designed to resolve the common challenges of low sensitivity and high background in immunoassays. By simply diluting primary and secondary antibodies with this compound instead of conventional buffers like PBS or TBS, researchers can achieve a remarkable several-fold to several ten-fold increase in target signal intensity while simultaneously improving specificity and eliminating undesired background . This ready-to-use reagent is validated for key applications including Western blotting, ELISA, dot blotting, immunohistochemistry (IHC), and immunocytochemistry (ICC) . Its versatility ensures enhanced performance across various substrates, supporting chemiluminescent, colorimetric, and fluorescent detection methods, and it is compatible with different membrane types such as nitrocellulose and PVDF . The product's efficacy is demonstrated in peer-reviewed research; for instance, in Western blotting, it enabled clear detection of Rac1 from rat cortical neurons where conventional PBS-T dilution yielded no signal, and significantly enhanced pJNK signal from mouse embryonic fibroblasts compared to TBS-T . The kit typically includes two optimized solutions: Solution A for the primary antibody and Solution B for the secondary antibody . This compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any other clinical procedures.

Properties

Origin of Product

United States

Scientific Research Applications

Western Blotting

Signal Enhancer Hikari has been extensively utilized in Western blotting to enhance the detection of proteins. For instance, studies have demonstrated its effectiveness in detecting Rac1 and phosphorylated JNK (pJNK) proteins:

  • Case Study: Detection of Rac1
    • Primary Antibody : Anti-Rac1 (1:1,000)
    • Secondary Antibody : Anti-Mouse IgG-HRP (1:2,500)
    • Sample : Rat cortical primary neurons
    • Detection Method : Enhanced chemiluminescence (ECL)
    • Results : Treatment with this compound resulted in a clear signal, while conventional methods yielded no detectable signal .
  • Case Study: Detection of pJNK
    • Primary Antibody : Anti-pJNK (1:1,000)
    • Secondary Antibody : Anti-Rabbit IgG-HRP (1:5,000)
    • Sample : Mouse embryonic fibroblasts
    • Detection Method : SuperSignal West Pico
    • Results : Enhanced signal intensity and reduced background were observed when using this compound compared to traditional methods .

ELISA

In ELISA applications, this compound has shown to enhance the detection of low-abundance proteins effectively. By replacing traditional diluents such as phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) with this enhancer, researchers have reported improved assay performance:

  • Example Application :
    • In a study evaluating serum samples for anti-pituitary-specific transcription factor-1 (PIT-1), using this compound led to a significant increase in signal detection compared to conventional diluents .

Technical Data

The following table summarizes key technical data regarding the use of this compound in various applications:

Application TypeEnhancement FactorBackground ReductionCompatible Membranes
Western BlottingSeveral to >10-foldYesNitrocellulose, PVDF
ELISASeveral to >10-foldYesNitrocellulose, PVDF
Dot BlottingSeveral to >10-foldYesNitrocellulose, PVDF

Comparison with Similar Compounds

Key Features:

  • Signal Amplification : Increases signal strength by several-fold to tens-fold, depending on the target protein and antibody combination .
  • Background Suppression: Reduces nonspecific binding through proprietary formulation, improving signal-to-noise ratios .
  • Versatility : Compatible with chemiluminescent, colorimetric, and fluorescent detection systems, as well as nitrocellulose and PVDF membranes .
  • Ease of Use : A ready-to-use solution that replaces traditional diluents like PBS or TBS without requiring additional protocol steps .

Comparison with Similar Compounds

Signal Enhancer Hikari competes with several commercial reagents designed to improve assay sensitivity. Below is a detailed comparison based on functionality, performance, and research applications.

Table 1: Comparative Analysis of Signal Enhancers

Parameter This compound SuperSignal™ (Thermo Fisher) Clarity Western ECL (Bio-Rad)
Signal Enhancement 5–50x (varies by target) 10–100x (chemiluminescence-focused) 5–20x (optimized for mid-abundance proteins)
Background Suppression High (proprietary formulation) Moderate (requires optimized blocking) Moderate (dependent on blocking steps)
Compatibility All membranes, substrates, and detection systems Limited to chemiluminescence Chemiluminescence and fluorescence
Protocol Flexibility No additional steps; replaces diluents Requires extended incubation times Requires optimized antibody concentrations
Cost Efficiency ~$98–$298 per kit ~$150–$400 per kit ~$120–$300 per kit

Key Differentiators:

Research Validation: Hikari has been used in high-impact studies for detecting challenging targets (e.g., ubiquitinated proteins, low-molecular-weight proteins like Noxa) , whereas SuperSignal™ is often cited for chemiluminescent detection of high-abundance proteins .

Research Findings and Case Studies

Enhanced Detection of Low-Abundance Proteins

  • In a 2023 study, Hikari enabled clear detection of UNC-78, a protein critical for actin organization in C. elegans, where conventional PBS-T diluents failed to produce detectable signals .
  • For Noxa detection, Hikari’s formulation improved binding efficiency on 0.2-µm PVDF membranes, crucial for studying apoptosis under heat stress .

Superior Performance in Multiplex Assays

  • Hikari facilitated simultaneous detection of HIV-1 Vpu and p24 using infrared dyes, demonstrating compatibility with Li-Cor Odyssey systems . Competing reagents like Clarity Western ECL showed higher background in multiplex setups .

Preparation Methods

Solvent Selection and Concentration Guidelines

The preparation of stock solutions requires careful solvent selection to maintain stability. According to GlpBio, researchers should adhere to the following steps:

  • Solvent Compatibility Testing : Prior to large-scale preparation, small-scale trials are recommended to confirm solubility in the chosen solvent.

  • Concentration Optimization : Stock concentrations typically range from 1 mM to 10 mM. For example, a 10 mM solution requires dissolving 2.74 mg of this compound in 1 mL of solvent.

Table 1: Stock Solution Preparation Guidelines

Mass (mg)Target Concentration (mM)Required Solvent Volume (mL)
113.645
5118.226
10136.451
150.729
553.645
1057.290
1100.364
5101.823
10103.645

Data derived from GlpBio’s stock solution calculator.

Thermal and Mechanical Stabilization

To ensure complete dissolution, the following steps are recommended:

  • Heating : Warm the solvent to 37°C in a water bath before adding the compound.

  • Sonication : Use ultrasonic agitation for 10–15 minutes to disrupt crystalline aggregates.

  • Filtration : Sterile filtration (0.22 µm) is advised for long-term storage to remove particulate matter.

Formulation for Immunoassay Applications

Primary and Secondary Antibody Dilution

This compound is supplied as a two-component system (Solution A and Solution B) for Western blotting and ELISA. The manufacturer (Nacalai Tesque) specifies:

  • Solution A : Optimized for primary antibody dilution, typically used at 1:1,000 to 1:5,000 dilutions.

  • Solution B : Designed for secondary antibody dilution, often applied at 1:2,500 to 1:10,000 concentrations.

Example Protocol for Western Blotting:

  • Dilute primary antibody in Solution A (1:1,000) and incubate with the membrane overnight at 4°C.

  • Wash the membrane with Tris-buffered saline containing Tween 20 (TBS-T).

  • Dilute secondary antibody in Solution B (1:5,000) and incubate for 1 hour at room temperature.

In Vivo Formulation Considerations

For preclinical studies requiring in vivo administration, this compound must be reconstituted in biocompatible solvents. GlpBio provides the following formulation guidelines:

  • DMSO Master Liquid : Prepare a 10 mM stock in DMSO.

  • Aqueous Dilution : Mix the DMSO stock with PEG300 (30%), Tween 80 (5%), and ddH2_2O (65%) to achieve a clear solution.

  • Alternative Formulation : For lipid-based delivery, combine the DMSO stock with corn oil (1:4 v/v).

Comparative Analysis of Preparation Methods

Conventional vs. Enhanced Diluents

Studies comparing this compound with traditional diluents like PBS-T demonstrate its superiority:

  • Signal Intensity : A 10-fold increase in chemiluminescent signal for phosphorylated JNK (pJNK) detection.

  • Background Suppression : Non-specific binding reduced by 70% in Rac1 Western blots.

Compatibility with Detection Substrates

This compound enhances both colorimetric (e.g., TMB) and chemiluminescent (e.g., ECL) substrates without altering their kinetic profiles. This versatility eliminates the need for substrate-specific optimization.

Troubleshooting Common Preparation Issues

Precipitation in Stock Solutions

  • Cause : Excessively high concentration or inadequate sonication.

  • Solution : Reduce concentration to ≤10 mM and extend sonication time to 20 minutes .

Q & A

Q. How should Signal Enhancer Hikari be integrated into Western Blotting protocols to maximize antigen-antibody reaction sensitivity?

  • Methodological Answer : this compound is applied during primary and secondary antibody incubation steps. Dilute primary antibodies in Solution A (1:100–1:1000, depending on antibody affinity) and incubate membranes for 1 hour at room temperature with agitation. After TBS-T washes, dilute secondary antibodies in Solution B using similar ratios. Ensure buffer compatibility (e.g., TBS-T or PBS-T) and validate with positive/negative controls to confirm specificity .

Q. What critical parameters influence this compound’s performance in ELISA assays?

  • Methodological Answer : Key parameters include:
  • Antibody dilution ratios : Optimize via checkerboard titration (e.g., 1:500–1:5000 for low-affinity antibodies).
  • Incubation time : Extend to 2 hours for low-abundance targets.
  • Buffer composition : Avoid high-detergent concentrations (e.g., >0.1% Tween-20) to prevent interference with Hikari’s enhancer compounds.
    Include internal standards (e.g., spiked recombinant protein) to normalize signal variability .

Advanced Research Questions

Q. How can researchers optimize this compound for detecting ultra-low-abundance proteins in complex biological samples?

  • Methodological Answer : Combine Hikari with pre-blocking strategies using 5% BSA/0.1% Casein in PBS to reduce nonspecific binding. For multiplex assays, validate cross-reactivity by pre-adsorbing secondary antibodies with non-target proteins. Use gradient gel electrophoresis (e.g., 4–20% SDS-PAGE) to improve separation of low-molecular-weight targets. Quantify enhancement via densitometry compared to untreated controls, ensuring linearity across dilution series .

Q. What experimental evidence supports this compound’s superiority over alternative enhancers (e.g., SuperSignal™) in reducing background noise?

  • Methodological Answer : Comparative studies show Hikari reduces background by 40–60% in immunohistochemistry (IHC) when replacing PBS-based diluents, as quantified by signal-to-noise ratios. For example, in mouse brain sections stained with anti-GFP antibodies, Hikari produced a 12-fold signal increase with negligible background, whereas SuperSignal™ yielded a 9-fold increase but required additional blocking steps. Validate via parallel experiments using identical antibody concentrations and imaging settings .

Data Contradiction and Reproducibility

Q. How can researchers reconcile inconsistent signal enhancement factors (e.g., 2x vs. 15x) reported across studies using this compound?

  • Methodological Answer : Variability often stems from differences in:
  • Antigen accessibility : Pre-treat membranes with mild detergents (e.g., 0.1% SDS) for hydrophobic proteins.
  • Antibody lot-to-lot variability : Include lot-specific validation data in supplementary materials.
  • Detection systems : Chemiluminescent substrates (e.g., ECL vs. lumigen) interact differently with Hikari’s components.
    Standardize reporting by providing raw data, normalization methods, and detailed reagent metadata .

Q. What controls are essential when using this compound to ensure specificity in high-throughput screening?

  • Methodological Answer : Implement:
  • No-primary-antibody controls to identify secondary antibody cross-reactivity.
  • Isotype-matched IgG controls to assess nonspecific binding.
  • Tissue/cell lysate knockout controls (e.g., CRISPR-edited samples) to confirm target absence.
    Use quantitative thresholds (e.g., ≥3x signal over background) to minimize false positives in automated screening pipelines .

Cross-Method Compatibility

Q. Can this compound be integrated with advanced techniques like single-cell Western blotting or DEtail-seq for meiotic DSB profiling?

  • Methodological Answer : For single-cell assays, Hikari’s low-viscosity formulation is compatible with microfluidic devices but requires reduced incubation times (≤30 minutes) to prevent over-saturation. In DEtail-seq, combine Hikari with CTCF+ enhancer region-specific antibodies to amplify DSB signals in human germ cells, as validated by H3K4me3 peak alignment. Note that Hikari may interfere with fluorophore-based probes (e.g., AF555); test quenching effects via control experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.